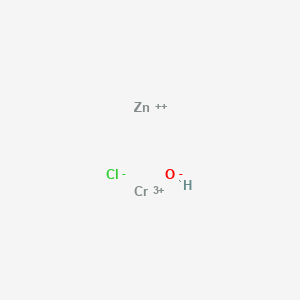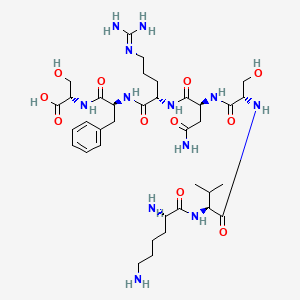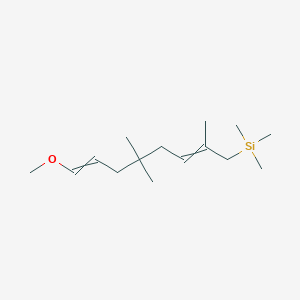
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is an organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a methoxy-substituted octadiene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable octadiene precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the octadiene structure can be reduced to form saturated compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic regions of proteins. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(7-octen-1-yl)silane: Similar in structure but with different functional groups.
Trimethylsilane: Lacks the octadiene and methoxy groups, making it less complex.
Vinyltrimethoxysilane: Contains a vinyl group instead of the octadiene structure.
Uniqueness
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is unique due to its combination of a methoxy-substituted octadiene structure with a trimethylsilyl group
Eigenschaften
CAS-Nummer |
155785-13-0 |
|---|---|
Molekularformel |
C15H30OSi |
Molekulargewicht |
254.48 g/mol |
IUPAC-Name |
(8-methoxy-2,5,5-trimethylocta-2,7-dienyl)-trimethylsilane |
InChI |
InChI=1S/C15H30OSi/c1-14(13-17(5,6)7)9-11-15(2,3)10-8-12-16-4/h8-9,12H,10-11,13H2,1-7H3 |
InChI-Schlüssel |
SBTVRIUQNHYZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)CC=COC)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


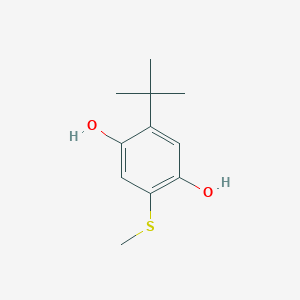


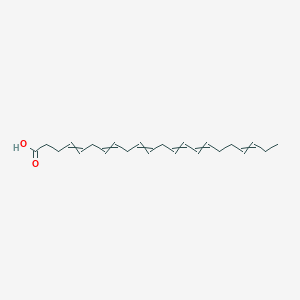
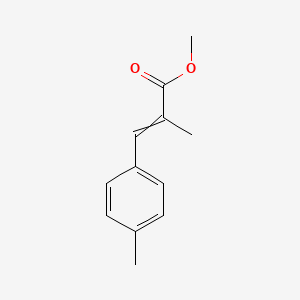
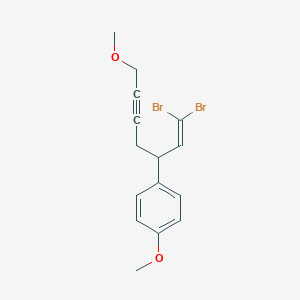
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
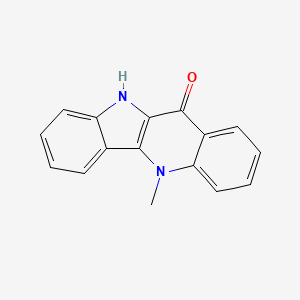
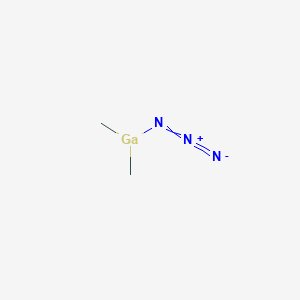
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
